molecular formula C16H15NO B14724516 6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

Cat. No.: B14724516
M. Wt: 237.30 g/mol
InChI Key: ATZQYUXXEFCOLG-UHFFFAOYSA-N
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Description

6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo7annulen-5-one is a heterocyclic compound that features a pyridine ring fused to a tetrahydrobenzoannulene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo7annulen-5-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a suitable annulated precursor in the presence of a catalyst can yield the desired compound. Specific reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo7annulen-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo7annulen-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo7annulen-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo7annulen-5-one is unique due to the presence of both the pyridine ring and the annulated structure, providing a combination of properties that can be exploited in various fields.

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

6-pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C16H15NO/c18-16-14-8-2-1-5-12(14)6-3-9-15(16)13-7-4-10-17-11-13/h1-2,4-5,7-8,10-11,15H,3,6,9H2

InChI Key

ATZQYUXXEFCOLG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C2=CC=CC=C2C1)C3=CN=CC=C3

Origin of Product

United States

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